Computed Lipophilicity (XLogP3): Target Compound Falls Within CNS Drug-Like Space, Unlike the Dichlorophenyl Congener
The target compound exhibits a computed XLogP3 of 1.7 [1], placing it within the classical CNS drug-like lipophilicity range (XLogP 1–3). In contrast, 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide, which shares the identical spirocyclic scaffold and propanamide linker but replaces the dimethylisoxazole with a 2,6-dichlorophenyl group, has a computed XLogP3 of 3.7 [2]. The ΔXLogP3 of +2.0 log units for the dichlorophenyl analog shifts it into a higher lipophilicity space typically associated with increased metabolic liability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +2.0 (comparator is ~100-fold more lipophilic) |
| Conditions | XLogP3 algorithm (PubChem/Cactvs 3.4.8.18); structure-derived computed values |
Why This Matters
For CNS-targeted screening campaigns, the target compound's lower lipophilicity (XLogP3 = 1.7) is more likely to maintain solubility and avoid the promiscuous binding and rapid metabolic clearance associated with higher logP analogs.
- [1] Kuujia.com. CAS No. 2320225-98-5 – Computed Properties: XLogP3 = 1.7. https://www.kuujia.com/cas-2320225-98-5.html (accessed 2026-05-08). View Source
- [2] PubChem. CID 122276233: 3-(2,6-Dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide – Computed XLogP3 = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/122276233 (accessed 2026-05-08). View Source
